(4-Butoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-2-3-17-32-21-8-6-19(7-9-21)24(31)30-15-13-29(14-16-30)23-11-10-22(27-28-23)26-20-5-4-12-25-18-20/h4-12,18H,2-3,13-17H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIWEANORILFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis.
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis, suggesting they may affect the biochemical pathways necessary for the growth and survival of this bacterium.
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells. This suggests that these compounds may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Biological Activity
The compound (4-Butoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a butoxyphenyl group linked to a piperazine moiety, which is further connected to a pyridazinyl group containing a pyridin-3-ylamino substituent. The presence of these functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that similar compounds exhibit significant antitumor effects. For instance, derivatives with piperazine and pyridazine structures have shown promise in inhibiting cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
Case Study:
In a study evaluating the antitumor activity of pyridazine derivatives, it was found that compounds with structural similarities to our target compound inhibited tumor growth in vitro and in vivo models, demonstrating IC50 values in the low micromolar range. This suggests potential efficacy in cancer therapy .
Antioxidant Properties
The antioxidant activity of related phenolic compounds has been well-documented. Compounds containing phenolic moieties often exhibit the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Research Findings:
A systematic evaluation of (4-hydroxyphenyl)piperazine derivatives revealed strong antioxidant activity coupled with low cytotoxicity, suggesting that modifications in the phenolic structure can enhance protective effects against oxidative damage .
Enzyme Inhibition
Enzymatic inhibition is another area where this compound may exhibit activity. The inhibition of enzymes such as tyrosinase (TYR) is crucial for therapeutic applications in hyperpigmentation disorders.
Data Table: Inhibitory Effects on Tyrosinase
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound 1 | 3.8 | Reference compound |
| Compound 10 | 2.5 | Most potent derivative |
| Compound 7 | 5.0 | Moderate inhibitor |
| Compound 11 | 6.0 | Effective but less potent |
These findings indicate that derivatives of the target compound could potentially serve as effective tyrosinase inhibitors, making them candidates for treating conditions like melasma or age spots .
The mechanism through which this compound exerts its biological effects likely involves multiple pathways:
- Receptor Interaction : The piperazine and pyridazine moieties may engage with various receptors involved in cell signaling.
- Radical Scavenging : The phenolic part contributes to radical scavenging capabilities.
- Enzyme Modulation : By mimicking natural substrates, it may inhibit key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Key Structural Differences :
- Heterocyclic Core : The target compound uses a pyridazine-pyridine system, while and compounds feature pyrimidine-triazole or triazolo-pyrimidine cores. Pyridazine’s electron-deficient nature may enhance hydrogen bonding compared to pyrimidine derivatives .
Physicochemical and Functional Implications
- Solubility: The pyridin-3-ylamino group in the target compound introduces hydrogen-bonding capacity, which may offset the lipophilicity of the butoxyphenyl group, enhancing aqueous solubility relative to ’s triazolo-pyrimidine analog .
- Bioactivity Potential: Structural similarity principles (as per ) suggest that the target compound’s pyridazine core could mimic ATP-binding motifs in kinases, similar to pyrimidine-based kinase inhibitors like imatinib. However, the butoxyphenyl side chain may reduce off-target effects compared to bulkier triazole substituents in .
Methodological Considerations for Similarity Assessment
- Virtual Screening Metrics: emphasizes that similarity comparisons depend on molecular descriptors (e.g., fingerprints, shape-based alignment). The target compound’s unique pyridazine-pyridine system may yield low Tanimoto similarity scores (<0.4) when compared to pyrimidine/triazole analogs, despite shared piperazine-methanone scaffolds .
- Biological Relevance : Dissimilarity in heterocyclic cores could lead to divergent target profiles. For example, triazolo-pyrimidines () are often associated with protease inhibition, whereas pyridazines are explored in phosphodiesterase (PDE) targeting .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how are intermediates characterized?
Answer:
The compound can be synthesized via multi-step reactions involving coupling of the pyridazine-piperazine core with the 4-butoxyphenyl moiety. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt for attaching the piperazine-pyridazine intermediate to the butoxyphenyl carbonyl group .
- Characterization : Intermediates are validated using , , and HPLC. For example, peaks at δ 7.2–8.1 ppm confirm aromatic protons, while HPLC retention times (e.g., 11.5–11.6 minutes) ensure purity (>95%) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in a cool, dry place (<25°C) away from oxidizers .
- Waste disposal : Follow institutional guidelines for hazardous organic waste .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while EtOAc/hexane mixtures improve crystallization .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh)) can accelerate coupling reactions.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amine alkylation .
- Monitoring : Use TLC or in-line HPLC to track reaction progress and adjust parameters in real-time .
Advanced: How are contradictions in spectral data resolved during structural elucidation?
Answer:
- Cross-validation : Compare and with computational predictions (e.g., ChemDraw simulations) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., ±1 ppm mass error).
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by mapping proton-proton and carbon-proton correlations .
- Chromatographic retention indices : Use Kovacs indices to verify compound identity against known standards .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% peak area) .
- Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate high crystallinity.
- FT-IR : Confirm functional groups (e.g., carbonyl stretch at ~1650 cm) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
Advanced: How can researchers design stability studies to evaluate degradation under varying conditions?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical monitoring : Use HPLC-MS to detect degradation products (e.g., hydrolyzed amide bonds).
- Statistical design : Apply ANOVA to assess significance of factors like temperature or pH on stability .
- Kinetic modeling : Calculate half-life () and activation energy () using Arrhenius plots .
Advanced: What strategies mitigate hygroscopicity or solubility challenges during formulation?
Answer:
- Salt formation : Convert the free base to hydrochloride or mesylate salts to enhance aqueous solubility .
- Lyophilization : Remove water under vacuum to stabilize hygroscopic powders.
- Co-solvents : Use DMSO:water mixtures (e.g., 10:90 v/v) for in vitro assays to maintain solubility without denaturing proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
